2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound with a molecular formula of C27H25N5OS and a molecular weight of 467.597 g/mol . This compound is part of the triazole family, known for its diverse applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
The synthesis of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Hydrazide Formation: The final step involves the condensation of the triazole-thioether intermediate with an appropriate hydrazide under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the hydrazide group to an amine.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole moiety.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It finds use in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. The sulfanyl group may also interact with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar compounds include:
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide: This compound has a similar structure but with a chlorophenyl and methoxyphenyl group, which may alter its chemical properties and biological activity.
2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(phenylacetyl)acetohydrazide: This compound differs in the acetohydrazide moiety, which can influence its reactivity and applications.
The uniqueness of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H23N5OS |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C26H23N5OS/c1-20-14-16-22(17-15-20)25-29-30-26(31(25)23-12-6-3-7-13-23)33-19-24(32)28-27-18-8-11-21-9-4-2-5-10-21/h2-18H,19H2,1H3,(H,28,32)/b11-8+,27-18+ |
InChI Key |
LSPKTXQJAAEYRL-YWQNRBPGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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